
N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has an amide group (-CONH2), a common feature in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique
Polymer Synthesis and Properties
Compounds with intricate molecular structures, including those similar to the mentioned compound, have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials show significant solubility in common organic solvents and exhibit high thermal stability, with degradation temperatures ranging widely, indicating their potential application in high-performance materials and engineering applications (Butt et al., 2005).
Anticancer Activity
Derivatives closely related to the compound have been studied for their potential as anticancer agents. For instance, compounds synthesized from similar chemical frameworks have shown promising anticancer activity, with specific derivatives exhibiting marked inhibition against various cancer cell lines, demonstrating the role these compounds can play in developing new therapeutic agents (Huang et al., 2020).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of compounds with structural similarities to "N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." These studies have led to the synthesis of derivatives that exhibit significant antibacterial and antifungal activities, as well as antioxidant properties, highlighting their potential in addressing microbial resistance and oxidative stress-related diseases (Ravichandiran et al., 2015).
Drug Design and Development
The chemical complexity of the compound in focus is indicative of its potential utility in drug design and development. Similar compounds have been identified as key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases. This underscores the importance of such compounds in medicinal chemistry and pharmaceutical research (Desai et al., 2013).
Orientations Futures
Propriétés
Numéro CAS |
888432-05-1 |
|---|---|
Formule moléculaire |
C20H16ClF2N5O3S |
Poids moléculaire |
479.89 |
Nom IUPAC |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H16ClF2N5O3S/c1-9-2-4-11(7-12(9)21)25-15(29)8-32-20-27-17(24)16(19(31)28-20)26-18(30)10-3-5-13(22)14(23)6-10/h2-7H,8H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clé InChI |
KPGFZXPZNNEVIW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)
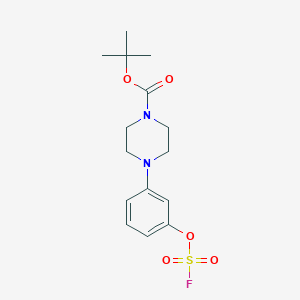
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

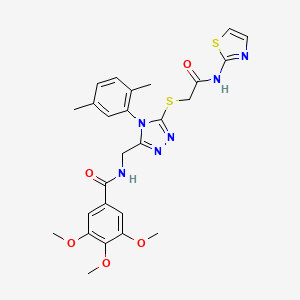


![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)
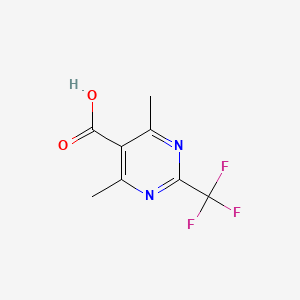
![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)
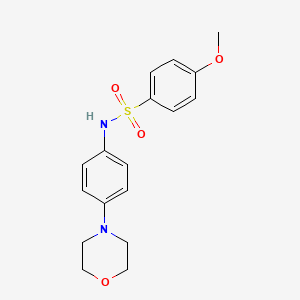
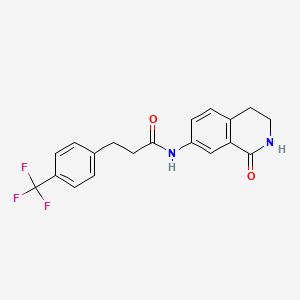
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2462283.png)